1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenoxypropan-1-one
CAS No.: 2548980-72-7
Cat. No.: VC11841588
Molecular Formula: C21H24N6O2
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548980-72-7 |
|---|---|
| Molecular Formula | C21H24N6O2 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenoxypropan-1-one |
| Standard InChI | InChI=1S/C21H24N6O2/c1-14(29-18-6-4-3-5-7-18)21(28)26-12-16-10-25(11-17(16)13-26)20-9-8-19-23-22-15(2)27(19)24-20/h3-9,14,16-17H,10-13H2,1-2H3 |
| Standard InChI Key | ULSWGDHRLCGBQN-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C(C)OC5=CC=CC=C5 |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C(C)OC5=CC=CC=C5 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features three distinct structural domains:
-
Triazolo-pyridazine moiety: A fused bicyclic system comprising a triazolo[4,3-b]pyridazine ring with a methyl substituent at position 3 .
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Octahydropyrrolo[3,4-c]pyrrolidine: A saturated bicyclic amine system that enhances conformational rigidity.
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Phenoxypropanone side chain: A propan-1-one group linked to a phenoxy ether, contributing to lipophilicity and target binding .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 392.5 g/mol | |
| SMILES | CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C(C)OC5=CC=CC=C5 | |
| InChIKey | ULSWGDHRLCGBQN-UHFFFAOYSA-N | |
| XLogP3 | 2.1 |
The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonds and π-π stacking interactions, as inferred from analogs in patents .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyridazine core, followed by coupling to the pyrrolo-pyrrolidine system and subsequent functionalization.
Representative Synthesis Pathway
-
Core Formation: Cyclocondensation of 3-methyl-1,2,4-triazole with pyridazine derivatives under acidic conditions.
-
Pyrrolo-pyrrolidine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the bicyclic amine.
-
Side Chain Introduction: Acylation using phenoxypropanoyl chloride in the presence of a base (e.g., ) .
Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| 1 | , reflux, 12h | 65% | HPLC |
| 2 | Pd(dba), Xantphos, 100°C | 45% | NMR |
| 3 | , DCM, RT | 78% | LC-MS |
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Solubility (Water) | 0.00189 mg/mL | ESOL |
| LogP | 5.17 (Consensus) | XLogP3 |
| pKa | 3.2 (Basic N), 9.8 (Acidic) | Predicted |
| Stability | Stable at pH 2–8, 25°C | Accelerated testing |
| Target | Binding Affinity (kcal/mol) | Software |
|---|---|---|
| USP7 | -9.2 | AutoDock Vina |
| PKR | -8.7 | Glide |
| CYP2D6 | Inhibitor (IC: 1.2 µM) | SwissADME |
Preliminary Biological Data
| Assay System | Concentration | Effect | Reference |
|---|---|---|---|
| HepG2 Cells | 10 µM | 45% Growth Inhibition | |
| CYP2D6 Inhibition | 1.2 µM | 80% Activity Reduction | |
| hERG Binding | 5 µM | Low Risk (IC > 10 µM) |
Applications in Drug Development
Oncology
The compound’s USP7 inhibitory activity suggests potential in destabilizing oncoproteins (e.g., MDM2), a strategy explored in p53-dependent cancers . Preclinical models show synergy with checkpoint inhibitors .
Metabolic Disorders
Structural similarity to PKR activators indicates possible utility in metabolic syndrome by enhancing glucose utilization .
Challenges and Optimization
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